

(E)-Cinnamonitrile vs. (Z)-Cinnamonitrile stereoisomers.

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Compound of Interest		
Compound Name:	Cinnamonitrile	
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An In-depth Technical Guide to the Stereoisomers of **Cinnamonitrile**: (E)-**Cinnamonitrile** and (Z)-**Cinnamonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamonitrile, a key organic compound, exists as two geometric stereoisomers: (E)-cinnamonitrile and (Z)-cinnamonitrile.[1] This distinction arises from the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the phenyl and nitrile groups. The (E) isomer, also known as trans-cinnamonitrile, is generally the more stable and common form.[1] In this configuration, the phenyl and nitrile groups are on opposite sides of the double bond, minimizing steric hindrance. Conversely, in the (Z) or cis-isomer, these groups are on the same side, resulting in greater steric strain.[1]

The stereochemistry of these isomers plays a critical role in their physicochemical properties and is anticipated to significantly influence their biological activity.[2] While research has been conducted on the synthesis and properties of **cinnamonitrile**, a comprehensive comparative analysis of the biological profiles of the individual (E) and (Z) isomers is an area ripe for further investigation in the context of drug development. Understanding the distinct pharmacological, pharmacokinetic, and toxicological profiles of each stereoisomer is paramount for the development of safe and effective therapeutic agents.[2]



This technical guide provides a detailed overview of the synthesis, physicochemical properties, and spectroscopic characterization of (E)- and (Z)-cinnamonitrile, alongside a discussion of the potential biological activities and signaling pathways, drawing insights from related compounds.

Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of atoms in (E)- and (Z)-**cinnamonitrile** gives rise to measurable differences in their physical and spectroscopic properties. These differences are crucial for their identification, separation, and characterization.

Physicochemical Data

The following table summarizes the key physicochemical properties of the **cinnamonitrile** stereoisomers. The data for the unspecified isomer is also included for reference.



Property	(E)-Cinnamonitrile	(Z)-Cinnamonitrile	Cinnamonitrile (Isomer Unspecified)
CAS Number	1885-38-7[3]	4360-47-8[4]	4360-47-8[3]
Molecular Formula	C ₉ H ₇ N[5]	C ₉ H ₇ N	C ₉ H ₇ N[4]
Molecular Weight	129.16 g/mol [5]	129.16 g/mol	129.16 g/mol [4]
Melting Point	18-20 °C[6]	22 °C[3]	22 °C
Boiling Point	254-255 °C[6]	263.8 °C[3]	254-255 °C
Density	1.028 g/mL at 25 °C[6]	1.0374 g/mL at 15.2 °C[3]	1.02 g/mL
Refractive Index (n20/D)	1.601[6]	1.6020	1.601
logP	1.96[3]	Not available	1.96
Appearance	Clear colorless to yellow liquid[6]	Not available	Light transparent pale yellow liquid
Odor	Strong, warm-spicy, cinnamon-like[6]	Not available	Strong, warm spicy fragrance
Solubility	Insoluble in water; soluble in alcohol[6]	Not available	Insoluble in water

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and differentiation of the (E) and (Z) isomers. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopic Data (in CCl₄)[1]



Isomer	Proton	Chemical Shift (δ)	Coupling Constant (J)
(E)-Cinnamonitrile	ArCH=CH-CN	5.71 ppm	17 Hz
ArCH=CH-CN	7.44 ppm	17 Hz	
(Z)-Cinnamonitrile	ArCH=CH-CN	5.31 ppm	12 Hz
ArCH=CH-CN	6.98 ppm	12 Hz	

¹³C NMR Spectroscopic Data (in CDCl₃)[7]

Isomer	Carbon	Chemical Shift (δ)
(E)-Cinnamonitrile	С-а	95.9 ppm
С-β	150.0 ppm	
C≡N	117.6 ppm	_
Aromatic C	126.9, 128.5, 128.6, 130.4, 130.7, 130.8, 133.1 ppm	
(Z)-Cinnamonitrile	С-а	94.6 ppm
С-β	148.2 ppm	
C≡N	117.6 ppm	_
Aromatic C	126.9, 128.4, 128.5, 128.6, 130.4, 130.7, 130.8, 133.1 ppm	

Infrared (IR) Spectroscopy

The IR spectrum of **cinnamonitrile** shows characteristic peaks for the nitrile group (C=N) and the carbon-carbon double bond (C=C).



Functional Group	Wavenumber (cm ⁻¹)
C≡N stretch	~2217-2222
C=C stretch (alkene)	~1624
C-H bend (trans-alkene)	~965

Mass Spectrometry

The mass spectrum of **cinnamonitrile** shows a molecular ion peak (M⁺) at m/z 129, corresponding to its molecular weight.[4]

Synthesis and Experimental Protocols

Several synthetic routes have been developed for the preparation of **cinnamonitrile**, with some methods offering stereoselectivity towards the (E) or (Z) isomer.

Knoevenagel Condensation of Benzaldehyde and Acetonitrile

This is one of the most common methods for synthesizing a mixture of (E)- and (Z)-cinnamonitrile.[8][9]

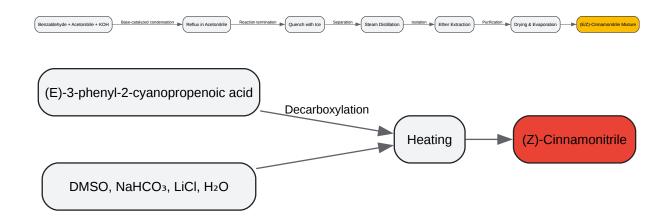
Experimental Protocol:

- Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.
- Reagents: Charge the flask with potassium hydroxide pellets (0.5 mol) and acetonitrile (400 mL).
- Reaction: Bring the mixture to reflux under a nitrogen atmosphere. A solution of benzaldehyde (0.5 mol) in acetonitrile (100 mL) is added in a stream over 1-2 minutes.
- Work-up: After the addition, continue stirring for 10 minutes. Pour the hot solution onto 500 g of cracked ice.

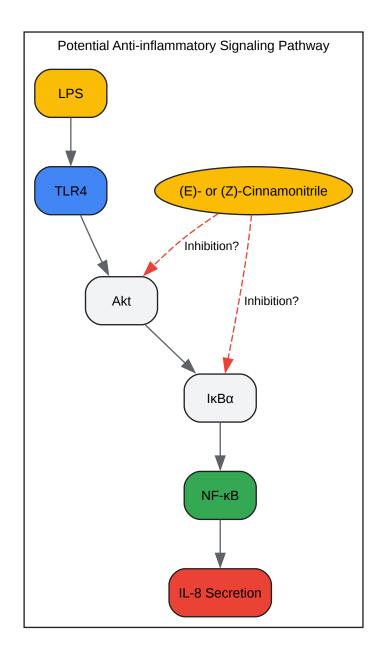


- Isolation: The two-phase mixture is then subjected to steam distillation. The distillate is collected, and the aqueous phase is extracted with ether.
- Purification: The combined organic extracts are dried over sodium sulfate, and the solvent is
 evaporated to yield a pale-yellow oil, which is a mixture of (E)- and (Z)-cinnamonitrile (E/Z
 ratio of approximately 5.5).[8]

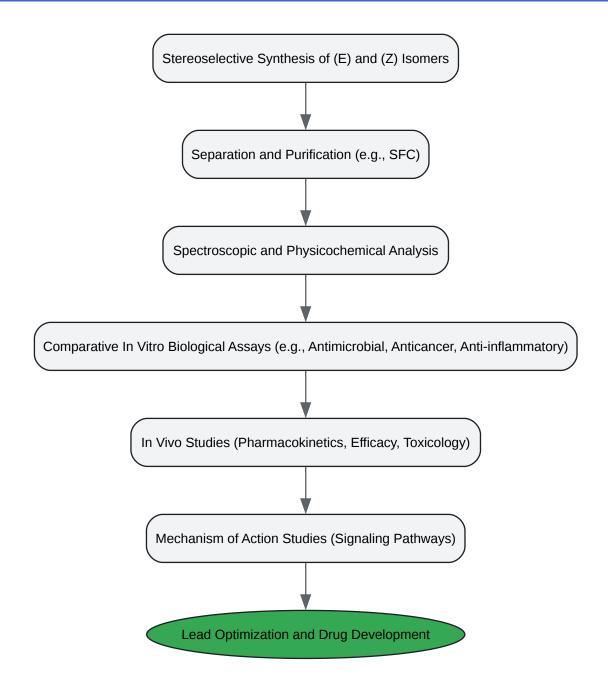
Logical Workflow for Knoevenagel Condensation:











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